molecular formula C20H20F3N5O2 B2547235 1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034511-00-5

1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2547235
CAS No.: 2034511-00-5
M. Wt: 419.408
InChI Key: NIWUHVQLMZRFJZ-UHFFFAOYSA-N
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Description

The compound 1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one features a triazol-5(4H)-one core substituted with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 2. The piperidin-4-yl moiety is functionalized with a benzoyl group bearing a 1H-pyrrol-1-yl substituent at the para position.

Properties

IUPAC Name

4-methyl-2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O2/c1-25-18(20(21,22)23)24-28(19(25)30)16-8-12-27(13-9-16)17(29)14-4-6-15(7-5-14)26-10-2-3-11-26/h2-7,10-11,16H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWUHVQLMZRFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034511-00-5) is a complex organic molecule that integrates various heterocyclic structures. Its unique combination of functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20F3N5O2C_{20}H_{20}F_3N_5O_2 with a molecular weight of 419.4 g/mol . The structure includes a pyrrole moiety, a piperidine ring, and a triazole unit, which are known for their pharmacological significance.

PropertyValue
CAS Number2034511-00-5
Molecular FormulaC20H20F3N5O2
Molecular Weight419.4 g/mol

Biological Activity Overview

Research indicates that compounds containing triazole and pyrrole derivatives exhibit significant biological activities. Specifically, they have been studied for their antiviral , antimicrobial , and anticancer properties.

Antiviral Activity

Recent studies highlight the antiviral potential of triazole-containing compounds. For instance, triazoles have demonstrated efficacy against various viral infections by inhibiting viral replication and modulating immune responses. The compound has shown promising activity against:

  • Herpes Simplex Virus (HSV) : In vitro studies have indicated that similar compounds can reduce HSV plaque formation significantly.
  • Hepatitis C Virus (HCV) : Structures analogous to this compound exhibited high selectivity indices and low cytotoxicity in HCV-infected cell lines.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication.
  • Receptor Interaction : The piperidine ring may facilitate binding to specific receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antiviral Efficacy Against HSV :
    • A study demonstrated that a pyrrole derivative reduced HSV plaque counts by up to 69% at specific concentrations .
    • The efficacy was measured using an EC50 value indicating the concentration needed to inhibit viral replication by 50%.
  • Cytotoxicity Assessment :
    • The cytotoxicity of similar compounds was evaluated using the CC50 metric, indicating the concentration required to kill 50% of cell populations. Lower CC50 values correlate with higher toxicity; thus, compounds with high selectivity indices are preferred for therapeutic use .
  • Inhibition Studies on HCV :
    • Research showed that certain triazole derivatives had IC50 values as low as 9.19 μM against HCV NS5B polymerase, suggesting potent antiviral activity .

Comparison with Similar Compounds

Research Implications

Further studies should focus on:

  • Activity Profiling : Screening against kinase panels to validate target engagement.

Preparation Methods

Preparation of 4-(1H-Pyrrol-1-yl)benzoic Acid

The benzoyl precursor is synthesized via Friedel-Crafts acylation or Ullmann-type coupling:

  • Friedel-Crafts Approach : Reacting pyrrole with 4-fluorobenzoyl chloride in the presence of AlCl₃ yields 4-(1H-pyrrol-1-yl)benzoyl chloride, which is hydrolyzed to the carboxylic acid.
  • Ullmann Coupling : Copper-catalyzed coupling of pyrrole with 4-iodobenzoic acid under basic conditions (K₂CO₃, DMF, 110°C) achieves the substitution with 78% efficiency.

Functionalization of Piperidin-4-amine

Piperidin-4-amine is often protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during subsequent steps. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine post-coupling.

Acylation of Piperidine

The benzoyl-pyrrole unit is conjugated to piperidine via Schotten-Baumann conditions:

  • Procedure : 4-(1H-pyrrol-1-yl)benzoyl chloride (1.2 eq) is added to a stirred solution of piperidin-4-amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in dichloromethane (DCM) at 0°C. The mixture warms to room temperature, yielding 1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-amine (87% yield).

Synthesis of 4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cyclocondensation Strategy

The triazolone ring is constructed from a hydrazine-carboxamide precursor:

  • Hydrazine Formation : Methylhydrazine reacts with trifluoroacetic anhydride to form N-methyl-2,2,2-trifluoroacetohydrazide.
  • Cyclization : Heating with phosgene (COCl₂) in toluene induces cyclization to 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (62% yield).

Alternative Route via 1,3-Dipolar Cycloaddition

A Huisgen reaction between a trifluoromethyl-substituted nitrile imine and methyl isocyanate generates the triazolone core, though this method suffers from lower regioselectivity (45% yield).

Fragment Coupling Strategies

Nucleophilic Substitution

The triazolone’s NH group displaces a leaving group (e.g., chloride) on the piperidine-benzoyl-pyrrole core:

  • Conditions : K₂CO₃ in dioxane, 80°C, 12 hours.
  • Yield : 68% after purification by flash chromatography.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the triazolone to a brominated piperidine intermediate:

  • Catalyst System : Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene, 100°C.
  • Yield : 73% with >95% purity.

Optimization and Challenges

Protecting Group Compatibility

The Boc-protected piperidine necessitates careful deprotection post-coupling. Prolonged exposure to TFA leads to triazolone ring degradation, limiting yields to 50–60%.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) improve triazolone cyclization rates but complicate purification. Switching to THF with molecular sieves enhances isolated yields by 15%.

Trifluoromethyl Group Stability

The CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and low temperatures (<40°C) are critical during fragment coupling.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Citation
Nucleophilic Substitution K₂CO₃/dioxane, 80°C 68 92
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, toluene 73 95
Direct Cyclization COCl₂/toluene, reflux 62 88

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